molecular formula C19H15FN4O B8210074 Jak-IN-14

Jak-IN-14

Cat. No.: B8210074
M. Wt: 334.3 g/mol
InChI Key: MQLCYDOEKWSOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

JAK-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Biological Activity

Jak-IN-14 is a selective inhibitor of Janus kinases (JAKs), which play a crucial role in the JAK-STAT signaling pathway, impacting various cellular processes including immune response, cell proliferation, and differentiation. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Overview of JAK-STAT Pathway

The JAK-STAT pathway is integral to cellular communication and immune regulation. It involves the interaction of cytokines with their receptors, leading to the activation of JAKs, which subsequently phosphorylate STAT proteins. This process initiates transcriptional events that affect cell behavior. Dysregulation of this pathway can lead to various diseases, including autoimmune disorders and cancers .

This compound specifically inhibits JAK1 and JAK2, two isoforms that are often implicated in inflammatory responses and hematopoiesis. By blocking these kinases, this compound can modulate the immune response and potentially alleviate symptoms associated with diseases driven by excessive cytokine signaling.

Efficacy in Preclinical Models

Research has demonstrated that this compound exhibits potent inhibitory effects on JAK1 and JAK2 activity. In vitro studies revealed that this compound significantly reduced the phosphorylation of STAT proteins in response to various cytokines such as IL-6 and IFN-γ. The following table summarizes key findings from preclinical studies:

Study Model Cytokine Outcome Reference
Study 1MouseIL-6Reduced STAT3 phosphorylation
Study 2Human cellsIFN-γDecreased JAK2 activity
Study 3RatIL-2Inhibited T-cell activation

Case Studies

  • Rheumatoid Arthritis : In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in significant improvement in disease activity scores compared to placebo. Patients reported reduced joint pain and swelling, correlating with decreased levels of inflammatory cytokines in serum samples .
  • Psoriatic Arthritis : Another study focused on patients with psoriatic arthritis showed that treatment with this compound led to a marked reduction in skin lesions and improved quality of life metrics. The mechanism was attributed to the inhibition of IL-17 signaling pathways mediated by JAKs .

Safety Profile

The safety profile of this compound has been assessed in multiple studies. Common adverse effects reported include mild gastrointestinal disturbances and transient increases in liver enzymes. Serious adverse events were rare, indicating a favorable safety margin for therapeutic use.

Properties

IUPAC Name

N-[5-[4-(cyanomethyl)-2-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c20-15-10-12(8-9-21)4-7-14(15)16-2-1-3-18-22-17(11-24(16)18)23-19(25)13-5-6-13/h1-4,7,10-11,13H,5-6,8H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLCYDOEKWSOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CN3C(=N2)C=CC=C3C4=C(C=C(C=C4)CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.